molecular formula C34H42N2O4 B1216146 Belladonnine

Belladonnine

Cat. No.: B1216146
M. Wt: 542.7 g/mol
InChI Key: GERIGMSHTUAXSI-KZYONXTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Belladonnine is a dimeric tropane alkaloid primarily found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade). It was first isolated as a distinct compound in 1858 by Friedrich Hübschmann during atropine purification . Structurally, it consists of two tropane units linked via ester bonds, differentiating it from monomeric tropanes like atropine and scopolamine . Despite its low natural abundance (often <0.1% in belladonna roots and leaves), it can form during alkaloid extraction processes, such as heating apoatropine or atropine .

Properties

Molecular Formula

C34H42N2O4

Molecular Weight

542.7 g/mol

IUPAC Name

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1S,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate

InChI

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23?,24?,25?,26?,27?,28?,30-,34-/m0/s1

InChI Key

GERIGMSHTUAXSI-KZYONXTKSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C

Isomeric SMILES

CN1C2CCC1CC(C2)OC(=O)[C@H]3CC[C@@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

The table below summarizes key similarities and differences between belladonnine and related tropane alkaloids:

Compound Structure Occurrence Key Pharmacological Actions Distinguishing Features
This compound Dimeric tropane Minor alkaloid in belladonna; formed during extraction Anti-Parkinsonian (historical), muscarinic receptor modulation Dimeric structure; lower natural abundance
Atropine Monomeric tropane ester Major alkaloid in belladonna (~0.4–1% in roots) Mydriatic, antispasmodic, antidote for poisoning Racemic mixture of hyoscyamine; direct medicinal use
Apoatropine Anhydro-atropine derivative Formed via heating atropine Lacks mydriatic activity Precursor to this compound under specific conditions
Scopolamine Monomeric tropane Trace amounts in belladonna Sedative, antiemetic Crosses blood-brain barrier; distinct CNS effects
β-Belladonnine Dimeric tropane isomer Synthetic derivative Selective myocardial muscarinic blockade; muscle relaxant 10–20× higher potency for cardiac vs. smooth muscle receptors

Key Research Findings

  • Anti-Parkinsonian Potential: this compound was commercialized by Merck in 1953 (as Bellacristin) for tremor and rigidity control in Parkinsonism, though synthetic anticholinergics later superseded it .
  • COVID-19 Relevance : Computational studies suggest this compound may bind SARS-CoV-2 spike proteins and ACE2 receptors, though clinical validation is lacking .
  • Receptor Selectivity : β-Belladonnine exhibits 13 µg/kg ED₅₀ for myocardial muscarinic receptors versus 50–60 mg/kg for skeletal muscle nicotinic receptors, indicating high cardiac specificity .

Controversies and Limitations

  • Physiological Contribution : Natural this compound concentrations (<0.1%) are too low to significantly impact belladonna’s overall effects, raising questions about its historical therapeutic role .
  • Structural Complexity : Dimeric tropanes like this compound are challenging to synthesize, limiting modern pharmacological exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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